Saquayamycin B - 99260-67-0

Saquayamycin B

Catalog Number: EVT-281810
CAS Number: 99260-67-0
Molecular Formula: C43H48O16
Molecular Weight: 820.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saquayamycin B is a glycoside of aquayamycin that acts on Gram-positive bacteria and inhibits the growth of adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.
Synthesis Analysis

The synthesis of Saquayamycin B has been explored through various biosynthetic pathways involving Streptomyces species. The biosynthetic gene cluster responsible for its production includes genes encoding type II polyketide synthases and glycosyltransferases. These enzymes facilitate the assembly of the angucycline core structure and the subsequent glycosylation steps necessary for producing the final compound.

Fermentation techniques have been optimized to enhance yield, typically involving modified media such as AM2 or RA media under controlled temperature and agitation conditions. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to isolate and characterize the compound post-fermentation .

Molecular Structure Analysis

The molecular structure of Saquayamycin B features a complex arrangement typical of angucyclines. The structure can be depicted as follows:

  • Core Structure: A polycyclic framework consisting of fused aromatic rings.
  • Glycosidic Linkages: The presence of sugar moieties contributes to its classification as a glycoside.

Nuclear magnetic resonance spectroscopy has provided detailed insights into the chemical shifts corresponding to various functional groups within the molecule, confirming its structural integrity and aiding in understanding its interactions .

Chemical Reactions Analysis

Saquayamycin B undergoes various chemical reactions characteristic of glycosides. Key reactions include:

  • Hydrolysis: In aqueous environments, the glycosidic bond can be hydrolyzed, releasing the aglycone and sugar components.
  • Redox Reactions: The presence of hydroxyl groups allows for potential oxidation or reduction reactions under specific conditions.

These reactions are significant in determining the compound's stability and bioactivity, particularly in biological systems where enzymatic hydrolysis may occur .

Mechanism of Action

The mechanism of action for Saquayamycin B involves its interaction with cellular pathways that regulate proliferation and apoptosis. It has been shown to induce cytotoxic effects against various cancer cell lines by disrupting key signaling pathways such as the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. This disruption leads to decreased cell viability, increased apoptosis markers, and modulation of epithelial-mesenchymal transition markers .

Experimental studies indicate that Saquayamycin B affects protein expressions related to cell survival and proliferation, thereby inhibiting cancer cell growth effectively .

Physical and Chemical Properties Analysis

Saquayamycin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but shows limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data is not widely reported but can be inferred from similar compounds in its class.

Spectroscopic methods such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) further characterize its physical properties by identifying functional groups and electronic transitions .

Applications

Saquayamycin B has significant scientific applications primarily in pharmacology due to its potent cytotoxic properties against cancer cells. Its potential uses include:

  • Anticancer Agent: Demonstrated efficacy against various human cancer cell lines, making it a candidate for further development as an anticancer drug.
  • Research Tool: Utilized in studies investigating cellular mechanisms related to apoptosis and cell signaling pathways.

Ongoing research aims to explore its full therapeutic potential and mechanisms further, potentially leading to novel treatment options in oncology .

Biosynthesis and Genetic Regulation of Saquayamycin B in *Streptomyces* spp.

Polyketide Synthase (PKS) Pathways in Angucycline Biosynthesis

Saquayamycin B is assembled via a type II polyketide synthase (PKS) pathway, which utilizes discrete, iteratively acting enzymes rather than large modular complexes. The minimal PKS components include:

  • Ketoacyl synthase α (KSα): Catalyzes decarboxylative Claisen condensation of malonyl-CoA extender units.
  • Chain length factor (CLF): Determines the polyketide chain length (typically 16-20 carbons for angucyclines).
  • Acyl carrier protein (ACP): Shuttles growing polyketide intermediates between enzymatic domains [1] [5].

In Streptomyces sp. WAC07094, the saquayamycin gene cluster (sqn) encodes the core PKS enzymes SqnH (KSα), SqnI (CLF), and SqnJ (ACP). These generate a decaketide backbone that undergoes regiospecific cyclization catalyzed by cyclases (SqnBB, SqnL) to form the angular benz[a]anthracene aglycone [1] [4]. Subsequent oxidations by monooxygenases (SqnF, SqnM) and glycosylations by glycosyltransferases (SqnG1–3) attach deoxysugar moieties (e.g., rhodinose, aculose) at C-3 and C-9 positions, yielding mature saquayamycin B [5] [10].

Table 1: Core Enzymes in Saquayamycin B Biosynthesis

GeneProteinFunctionDomain/Features
sqnHKetoacyl synthase α (KSα)Chain elongationKS active site
sqnIChain length factor (CLF)Determines polyketide lengthCLF-specific motifs
sqnJAcyl carrier protein (ACP)Carrier for polyketide intermediatesPhosphopantetheine attachment
sqnBBCyclaseFirst-ring cyclizationAromatase/Cyclase domain
sqnLCyclaseAngular ring cyclizationAromatase/Cyclase domain
sqnG2GlycosyltransferaseAttaches first deoxysugar at C-9GT1 family motif

Role of Cluster-Situated Regulatory Genes (e.g., sqnR)

The sqn cluster harbors pathway-specific regulators, most critically sqnR, encoding a transcriptional activator essential for saquayamycin B production. Experimental evidence confirms:

  • Overexpression of sqnR in Streptomyces sp. WAC07094 enhances antibiotic yield by 3–5 fold, confirming its role as a positive regulator [1].
  • sqnR deletion abolishes saquayamycin B production entirely, even under inducing conditions [1] [3].
  • RNA-seq studies show sqnR activates transcription of PKS genes (sqnH, sqnI, sqnJ) and tailoring enzymes (sqnG1–3), directly linking it to cluster-wide expression [1].

SqnR belongs to the Streptomyces antibiotic regulatory protein (SARP) family, binding conserved DNA motifs upstream of target promoters. Its activity is modulated by higher-level regulators responding to nutritional and cellular density cues [3].

Multifactorial Genetic Control: Lsr2 Repression and PhoRP Two-Component System

Saquayamycin B production is subject to multilayered repression integrating nucleoid architecture, phosphate sensing, and metal ion availability:

  • Lsr2-mediated silencing: The conserved nucleoid-associated protein Lsr2 represses the sqn cluster by binding AT-rich promoter regions (e.g., sqnR). Knockdown of Lsr2 via dominant-negative mutants derepresses saquayamycin B production by 8–10 fold. Streptomyces sp. WAC07094 uniquely encodes three Lsr2-like proteins (Lsr2, LsrL, LsrS), suggesting specialized silencing adaptations [1] [3].

  • PhoRP phosphate regulation: The two-component system PhoR-PhoP represses sqnR under high-phosphate conditions. Deletion of phoP or phoRP results in constitutive saquayamycin B production, independent of phosphate concentration. PhoP binds directly to the sqnR promoter, confirming its role as a transcriptional repressor [1] [3].

  • Magnesium modulation: High Mg²⁺ (10–20 mM) overrides density-dependent repression, boosting yields even in dense cultures. Crucially, this effect is independent of PhoP, implicating an unknown Mg²⁺-sensing mechanism [1] [3].

Table 2: Genetic Regulators of Saquayamycin B Production

RegulatorTypeEffect on SaquayamycinMechanism
Lsr2Nucleoid-associated proteinRepressionBinds AT-rich sqn promoters
PhoPResponse regulatorRepressionDirectly represses sqnR transcription
GlnRNitrogen regulatorActivationAntagonizes Lsr2/PhoP repression
AfsQ1Quorum-sensing regulatorActivationBinds sqnR promoter under low density

Density-Dependent Production Mechanisms and Ecological Implications

Unlike most antibiotics produced at high cell density, saquayamycin B exhibits inverse cell-density dependence:

  • Bioassays show robust activity in low-density cultures but negligible production in confluent colonies [1].
  • Spatial analysis on agar plates reveals antibiotic production only at colony edges, correlating with zones of active growth [1] [3].
  • Mechanistically, density-dependent repression is mediated by PhoP, which accumulates at high density to suppress sqnR [1].

Ecologically, this aligns with a nutrient foraging strategy:

  • Production at low density may facilitate territorial expansion by inhibiting competitors during early growth phases.
  • Conservation of this trait across wild saquayamycin producers (e.g., Streptomyces sp. WAC07094 and unrelated isolates) suggests adaptive significance in soil ecosystems [1] [3].

Nitrogen-Responsive Regulators (GlnR, AfsQ1) in Pathway Activation

Nitrogen availability directly impacts saquayamycin B through global regulators:

  • GlnR: The master nitrogen regulator derepresses the sqn cluster under nitrogen limitation. GlnR binds the sqnR promoter, counteracting Lsr2-mediated silencing. In glnR mutants, saquayamycin production drops >90%, confirming its essential role [1] [6] [8].
  • AfsQ1: This quorum-sensing regulator activates sqnR under low-density conditions. AfsQ1 and GlnR exhibit synergistic effects, maximizing transcription when both nitrogen is scarce and cell density is low [1] [3].

This nitrogen responsiveness allows Streptomyces to couple antibiotic production to metabolic status, reserving biosynthetic resources for periods of nutrient stress.

Properties

CAS Number

99260-67-0

Product Name

Saquayamycin B

IUPAC Name

9-(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C43H48O16

Molecular Weight

820.8 g/mol

InChI

InChI=1S/C43H48O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-8,10,12-13,18-21,27-30,32-33,39-40,47,50-51H,9,11,14-17H2,1-5H3

InChI Key

WUQKUPKWGZHYBN-CBRSCIEJSA-N

SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9C=CC(=O)C(O9)C

Solubility

Soluble in DMSO

Synonyms

Saquayamycin B;

Canonical SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9C=CC(=O)C(O9)C

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